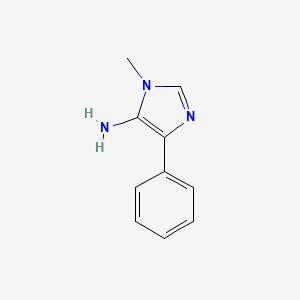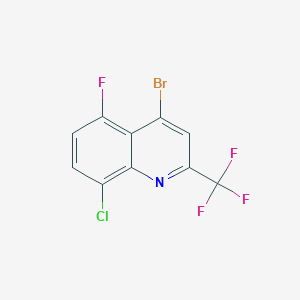
4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline
描述
4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method starts with the quinoline core, which is then functionalized through halogenation and trifluoromethylation reactions. Key steps include:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinoline ring. This can be achieved using reagents like N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, and Selectfluor for fluorination.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated systems are often employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions: 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can participate in nucleophilic substitution reactions. For example, the bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: It can engage in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution with an amine would yield an aminoquinoline derivative.
科学研究应用
Chemistry: In organic synthesis, 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline serves as a versatile building block for constructing more complex molecules. Its unique substituents make it valuable for studying electronic effects and steric hindrance in chemical reactions.
Biology and Medicine: This compound is explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical research.
Industry: In the materials science industry, this compound can be used to synthesize novel polymers and materials with specific electronic and optical properties. Its derivatives may find applications in the development of advanced materials for electronics and photonics.
作用机制
The mechanism by which 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple halogens and a trifluoromethyl group can enhance its binding affinity and specificity for certain molecular targets.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
相似化合物的比较
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
- 4-Chloro-2-(trifluoromethyl)quinoline
Comparison: Compared to similar compounds, 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline is unique due to the combination of bromine, chlorine, and fluorine atoms along with a trifluoromethyl group. This unique substitution pattern influences its chemical reactivity, biological activity, and potential applications. For instance, the presence of fluorine can enhance metabolic stability and bioavailability in medicinal chemistry applications.
属性
IUPAC Name |
4-bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrClF4N/c11-4-3-7(10(14,15)16)17-9-5(12)1-2-6(13)8(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRORRAMYBPFAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC(=N2)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


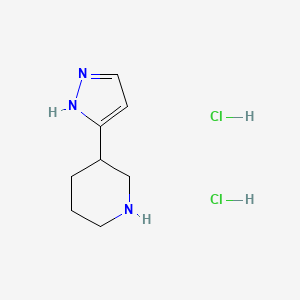
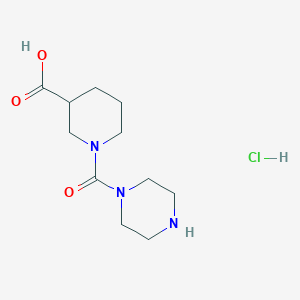
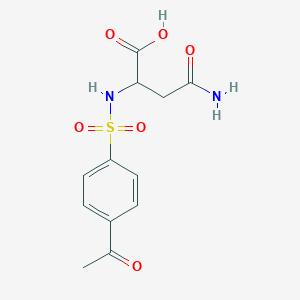
![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)

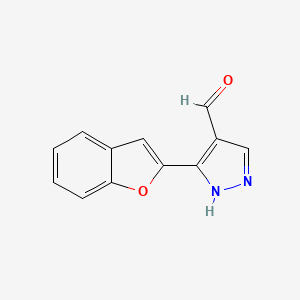
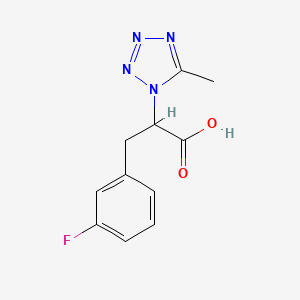
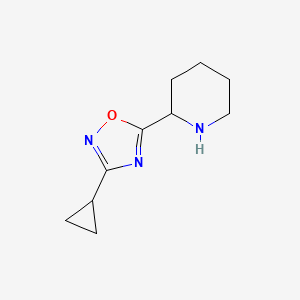
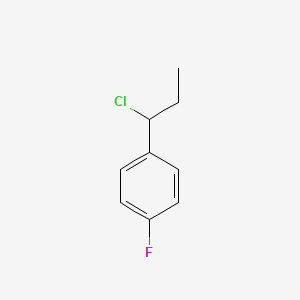
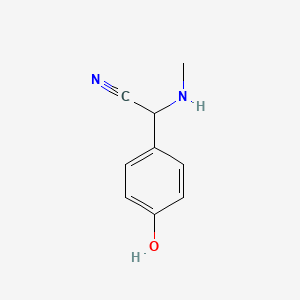

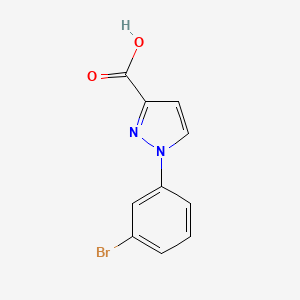
![3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid](/img/structure/B1521323.png)
